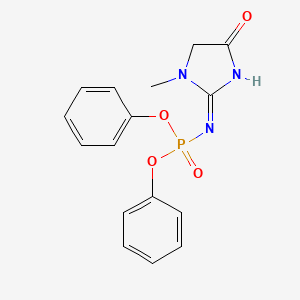
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a complex organic compound with a unique structure that includes both imidazolidinone and phosphoramidate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves the reaction of diphenylphosphoramidate with a suitable imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphoric acid derivative, while reduction could produce a phosphine oxide.
Scientific Research Applications
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoramidate: Shares the phosphoramidate functional group but lacks the imidazolidinone moiety.
Imidazolidinone Derivatives: Compounds with similar imidazolidinone structures but different substituents.
Uniqueness
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is unique due to the combination of both imidazolidinone and phosphoramidate groups in its structure. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N3O4P |
|---|---|
Molecular Weight |
345.29 g/mol |
IUPAC Name |
(2Z)-2-diphenoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C16H16N3O4P/c1-19-12-15(20)17-16(19)18-24(21,22-13-8-4-2-5-9-13)23-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,17,18,20,21) |
InChI Key |
MYDMKTPAUQWEQV-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1CC(=O)N/C1=N/P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CN1CC(=O)NC1=NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


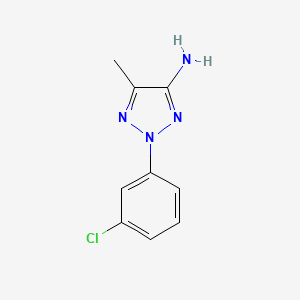
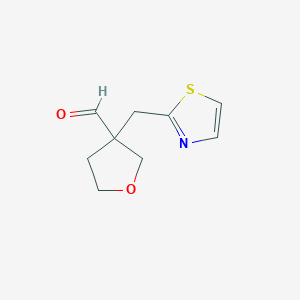
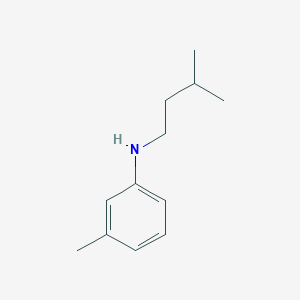
![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)

![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)

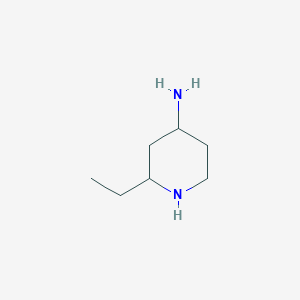
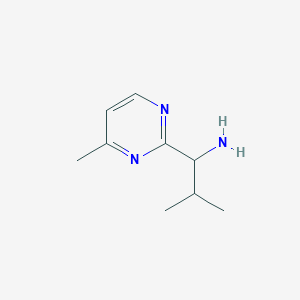
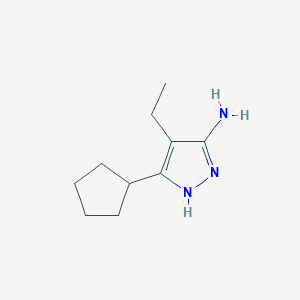
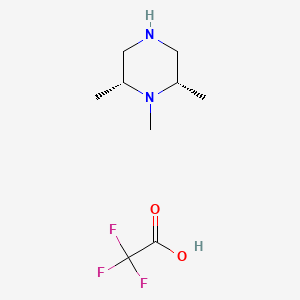
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)

